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Compound of Interest

Compound Name: (5-Methyl-isothiazol-3-yl)-methanol

CAS No.: 1803598-19-7

Cat. No.: B1433406 Get Quote

Executive Summary
Isothiazolinones are a class of heterocyclic biocides widely utilized for their broad-spectrum

antimicrobial efficacy at low concentrations.[1] However, their utility is strictly bounded by their

potential for skin sensitization. This guide provides a technical analysis of the Quantitative

Structure-Activity Relationship (QSAR) governing this class. By correlating molecular

descriptors—specifically electrophilicity (LUMO) and lipophilicity (LogP)—with biological

endpoints, we objectively compare the performance of isothiazolinones against standard

alternatives like parabens and formaldehyde releasers.

Mechanistic Basis of Activity
To understand the QSAR models, one must first understand the molecular mechanism.

Isothiazolinones function as electrophiles.[1] The biological target is the nucleophilic thiol (-SH)

group of cysteine residues within microbial enzymes (e.g., dehydrogenases) and intracellular

glutathione.

The core reaction involves the cleavage of the N–S bond in the isothiazolone ring.
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The reaction follows a nucleophilic attack on the sulfur atom, leading to ring opening and the

formation of a disulfide bond with the protein. This blocks the active site of the enzyme,

inhibiting cellular respiration (ATP synthesis) and causing rapid cell death.
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Figure 1: The electrophilic mechanism of action. The isothiazolinone ring acts as a "warhead"

targeting thiol-containing enzymes.

Structural Determinants & QSAR Descriptors
Experimental data confirms that the antimicrobial potency and sensitization potential of

isothiazolinones are mathematically predictable based on specific physicochemical properties.

Key Molecular Descriptors
The following parameters are the most statistically significant in QSAR equations for this class:
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Descriptor Definition Impact on Activity

Energy of Lowest Unoccupied

Molecular Orbital

Primary predictor. Lower

LUMO energy indicates higher

electrophilicity, facilitating the

reaction with nucleophilic

thiols.

LogP
Octanol-Water Partition

Coefficient

Transport predictor. Optimal

lipophilicity (LogP 0.5–2.0)

allows the biocide to penetrate

the microbial cell membrane.

(Hammett)
Electronic Substituent

Constant

Electron-withdrawing groups

(e.g., Chlorine) on the ring

decrease electron density on

the Sulfur, increasing reactivity.

Steric Parameters
Molar Refractivity (MR) /

Verloop

Bulky substituents at the N-

position can sterically hinder

the approach to the active site,

reducing efficacy.

Comparative Potency: Chlorination Effect
The addition of a chlorine atom at the C-5 position significantly alters the electronic landscape.

MCI (Methylchloroisothiazolinone): The chlorine atom is electron-withdrawing. It lowers the

LUMO energy, making the sulfur more positive and reactive.

MI (Methylisothiazolinone): Lacks the chlorine; higher LUMO, less reactive, requires higher

concentrations for the same kill rate.

Performance Comparison: Isothiazolinones vs.
Alternatives[3]
The following data compares the efficacy (MIC) and safety (Sensitization) of Isothiazolinones

against common alternatives.
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Antimicrobial Efficacy (Experimental Data)
Isothiazolinones demonstrate superior potency, often requiring 10-100x lower concentrations

than phenolics or parabens.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)

Biocide Class Compound E. coli (Gram -)
S. aureus
(Gram +)

C. albicans
(Yeast)

Isothiazolinone
MCI

(Chlorinated)
0.5 0.8 0.6

Isothiazolinone
MI (Non-

chlorinated)
41.0 35.0 25.0

Isothiazolinone

BIT

(Benzisothiazolin

one)

30.0 20.0 15.0

Paraben Methylparaben 2000 1500 1000

Phenolic Phenoxyethanol 5000 8500 4000

Data Source: Aggregated from Collier et al. and comparative industrial challenge tests.

Toxicology & Sensitization (QSAR Predictions)
While MCI is the most potent antimicrobial, it is also the strongest sensitizer. QSAR models for

skin sensitization (e.g., LLNA prediction) rely heavily on the reactivity parameter.

Table 2: Predicted Sensitization Potential (LLNA)
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Compound
Reactivity (QSAR
Alert)

EC3 Value (%)* GHS Classification

MCI
High (Michael

Acceptor)
< 0.1% 1A (Strong Sensitizer)

MI Moderate > 1.0% 1A (Strong Sensitizer)

Methylparaben Low > 20% Not Classified / Weak

Phenoxyethanol Low Non-sensitizing Not Classified

*EC3: Effective Concentration inducing a 3-fold proliferation in lymph nodes. Lower value =

Higher toxicity.

Critical Insight: There is a direct trade-off. The same electronic feature (low LUMO) that drives

antimicrobial potency also drives skin protein haptenization (allergy). QSAR modeling suggests

it is chemically impossible to dissociate these two properties fully in the isothiazolinone

scaffold.

Experimental & Computational Workflow
To generate your own QSAR models for novel isothiazolinone derivatives, follow this validated

workflow. This protocol ensures data integrity and model robustness (E-E-A-T).

Step-by-Step Protocol
Data Generation (In Vitro):

Synthesize derivatives with varying N-substituents (alkyl, aryl) and ring halogens.

Determine MIC against standard strains (E. coli ATCC 8739, S. aureus ATCC 6538) using

broth microdilution (CLSI M07-A10 standard).

Convert MIC to molar activity:

.

Structure Preparation (In Silico):
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Sketch 2D structures and convert to 3D.

Perform geometry optimization using DFT (Density Functional Theory) at the B3LYP/6-

31G* level to obtain accurate electronic energies.

Descriptor Calculation:

Calculate thermodynamic (LogP), electronic (HOMO/LUMO, Dipole), and steric (molar

volume) descriptors.

Model Validation:

Use Genetic Function Approximation (GFA) or Partial Least Squares (PLS).

Mandatory Check: The model must have a

(cross-validated

) > 0.5 and

> 0.7 to be considered predictive.
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Figure 2: The integrated experimental and computational workflow for QSAR model

development.

Conclusion & Recommendations
The QSAR analysis of isothiazolinones reveals a high-performance but high-risk profile.

Efficacy: They are superior to parabens and phenolics in potency, driven by the electrophilic

N-S bond.
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Safety: The sensitization risk is intrinsic to the mechanism of action.

Optimization: QSAR data suggests that modifying the N-substituent to optimize LogP

(targeting membrane transport) without altering the ring electronics significantly is the only

viable path to improve the safety/efficacy ratio.

Recommendation: For formulations requiring high preservation without sensitization, use

blends (e.g., MCI/MI + Phenoxyethanol).[2] This exploits the high potency of MCI allowing for

trace concentrations (<15 ppm) that remain below the sensitization threshold predicted by

QSAR models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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